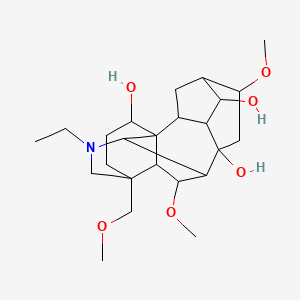

新乌头碱

描述

Neoline is a novel synthetic peptide developed by scientists at the University of California, Los Angeles. It is a short peptide composed of four amino acids, and it has been shown to have a wide range of potential applications in scientific research. Neoline has been used in a variety of experiments, ranging from in vivo studies to in vitro studies, and it has been shown to have a wide range of biological activities.

科学研究应用

神经性疼痛缓解

新乌头碱,被确认为附子(PA)的活性成分,在缓解神经性疼痛方面显示出有希望的结果。研究表明,PA和新乌头碱都能显著降低小鼠模型中的机械性痛觉过敏。这包括由紫杉醇和坐骨神经部分结扎引起的疼痛。新乌头碱被认为是治疗神经性疼痛的潜在药物,在各种周围神经病变模型中显示出其有效性 (Tanimura 等人,2019 年)。

阿尔茨海默病管理

在新乌头碱的背景下,观察到它可以改善 AD 小鼠模型中的记忆和认知障碍。该物质减少了大脑中的淀粉样蛋白斑块数量和淀粉样蛋白-β水平。新乌头碱的长期给药诱导海马中 AMPK 磷酸化并降低 tau、淀粉样蛋白-β 和 BACE1 的表达,表明对神经退行性疾病(如 AD)的治疗作用 (Liu 等人,2021 年)。

抑制 Nav1.7 电压门控钠离子通道

研究还表明,新乌头碱抑制 Nav1.7 电压门控钠离子通道 (VGSC) 电流,这与糖尿病周围神经病变性疼痛有关。已经证明,新乌头碱可以改善糖尿病小鼠的机械性痛觉过敏,表明其作为治疗糖尿病周围神经病变性疼痛的新型活性成分的用途,通过抑制 Nav1.7 VGSC 电流 (Nakatani 等人,2020 年)。

药代动力学和生物利用度

专注于新乌头碱的药代动力学和生物利用度的研究,尤其是在动物模型中,为进一步的研究提供了重要的见解。例如,对比格犬进行的一项研究调查了新乌头碱的药代动力学和绝对生物利用度,为其进一步研究提供了理论依据。这项研究表明,新乌头碱在狗中具有较高的绝对生物利用度,表明良好的吸收和进一步研究的潜力 (Gong 等人,2015 年)。

作用机制

Target of Action

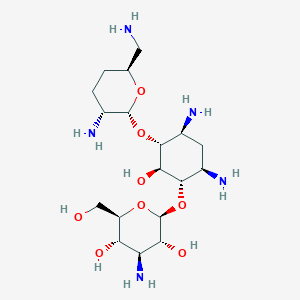

Neoline, also known as Dideacetyldelphisine, is a diterpene alkaloid

Biochemical Pathways

Neoline is a metabolite produced during metabolic reactions in plants, specifically in several Aconitum species

Pharmacokinetics

One study suggests that neoline has a higher oral bioavailability compared to other similar compounds . This suggests that Neoline may be well-absorbed in the gastrointestinal tract, widely distributed in the body, metabolized, and then excreted.

Result of Action

Neoline has been found to have therapeutic effects in certain contexts. For example, it has been reported to alleviate oxaliplatin-induced peripheral neuropathy in mice . This suggests that Neoline may have neuroprotective effects, potentially by interacting with targets involved in neuronal function and pain signaling.

属性

IUPAC Name |

11-ethyl-6,18-dimethoxy-13-(methoxymethyl)-11-azahexacyclo[7.7.2.12,5.01,10.03,8.013,17]nonadecane-4,8,16-triol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H39NO6/c1-5-25-10-22(11-29-2)7-6-15(26)24-13-8-12-14(30-3)9-23(28,16(13)18(12)27)17(21(24)25)19(31-4)20(22)24/h12-21,26-28H,5-11H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XRARAKHBJHWUHW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1CC2(CCC(C34C2C(C(C31)C5(CC(C6CC4C5C6O)OC)O)OC)O)COC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H39NO6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90963610 | |

| Record name | 20-Ethyl-6,16-dimethoxy-4-(methoxymethyl)aconitane-1,8,14-triol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90963610 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

437.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Neoline | |

CAS RN |

466-26-2 | |

| Record name | Dideacetyldelphisine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000466262 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 20-Ethyl-6,16-dimethoxy-4-(methoxymethyl)aconitane-1,8,14-triol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90963610 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

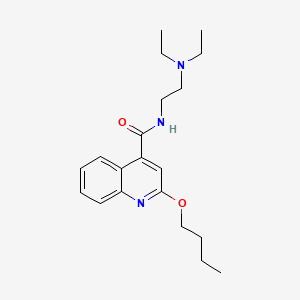

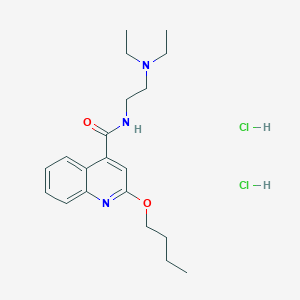

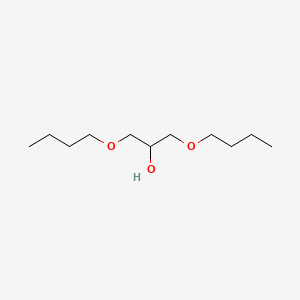

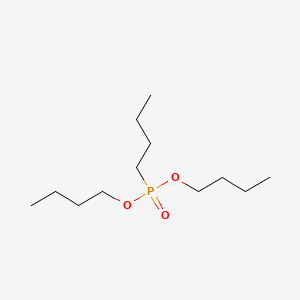

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

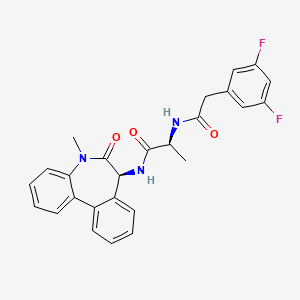

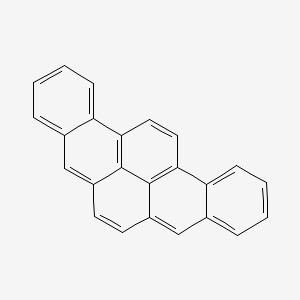

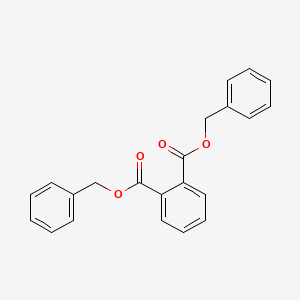

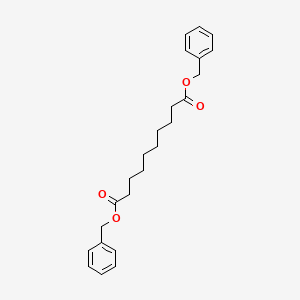

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。